2,5-dimethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide
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Overview
Description
2,5-dimethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide is a chemical compound with diverse applications in scientific research.
Scientific Research Applications
2,5-dimethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide is extensively used in scientific research due to its diverse applications:
Medicinal Chemistry: It is explored for its potential as a drug candidate in various therapeutic areas.
Drug Development: The compound serves as a building block for the synthesis of more complex molecules with potential pharmacological activities.
Organic Synthesis: It is used as an intermediate in the synthesis of other organic compounds, facilitating the development of new chemical entities.
Mechanism of Action
Target of Action
A similar compound, a quinolinyl-benzenesulfonamide, has been identified as a potent reversible inhibitor against tissue-nonspecific (tn) alkaline phosphatase (ap) activity . It’s also known to interact with CYP2C19 .
Mode of Action
The related quinolinyl-benzenesulfonamide compound acts as a potent reversible inhibitor, suggesting that it binds to its target enzyme and temporarily reduces its activity .
Biochemical Pathways
The inhibition of tissue-nonspecific alkaline phosphatase (tnap) by a similar compound could affect various biochemical pathways, including those involved in bone mineralization and lipid metabolism .
Result of Action
The related quinolinyl-benzenesulfonamide compound has been shown to inhibit the activity of tissue-nonspecific alkaline phosphatase (tnap), which could have various downstream effects, including alterations in bone mineralization and lipid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 6-methyl-2-aminopyridine under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and can be carried out under mild to moderate temperatures.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the substituent introduced.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethoxy-N-(quinolin-3-yl)benzenesulfonamide: Another sulfonamide derivative with similar structural features but different biological activities.
6,6′-dimethyl-2,2′-bipyridine: A compound used as a ligand in coordination chemistry, sharing some structural similarities.
Uniqueness
2,5-dimethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring and the presence of the pyridine moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
IUPAC Name |
2,5-dimethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-10-5-4-6-14(15-10)16-21(17,18)13-9-11(19-2)7-8-12(13)20-3/h4-9H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPJWGHPXNAPNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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